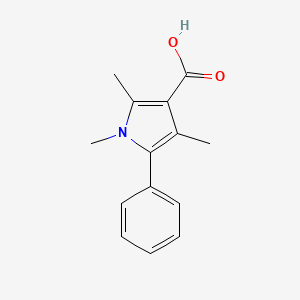
1,2,4-trimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,2,4-trimethyl-5-phenyl-1H-pyrrole-3-carboxylic acid” is a chemical compound with the CAS Number: 724744-88-1 . It has a molecular weight of 229.28 .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not found in the searched resources, pyrrole compounds are generally involved in various chemical reactions .Wissenschaftliche Forschungsanwendungen
Anticancer Potentials of Cinnamic Acid Derivatives
Cinnamic acid derivatives, due to their phenolic structure and chemical reactivity, have been extensively studied in medicinal research for their anticancer potentials. The versatility of the cinnamic acid structure allows for a wide range of synthetic modifications leading to compounds with significant antitumor efficacy. This review underscores the importance of such derivatives in anticancer research, providing a comprehensive overview of their synthesis and biological evaluation (De, Baltas, & Bedos-Belval, 2011).
Carboxylic Acids in Biocatalyst Inhibition
Carboxylic acids are recognized for their role as microbial inhibitors in fermentative production, highlighting their significance in the study of microbial resistance and metabolic engineering. This review discusses their inhibitory effects on microbes like Escherichia coli and Saccharomyces cerevisiae, offering insights into the metabolic pathways affected and potential strategies to enhance microbial robustness against such inhibitors (Jarboe, Royce, & Liu, 2013).
Liquid-Liquid Extraction of Carboxylic Acids
The review on solvent developments for liquid-liquid extraction (LLX) of carboxylic acids from aqueous streams emphasizes the relevance of carboxylic acids in industrial separation processes. It discusses various solvent systems, including ionic liquids and traditional amines, shedding light on their efficiencies and challenges in the recovery of carboxylic acids, which is crucial for the production of bio-based plastics (Sprakel & Schuur, 2019).
Biological Activity of Natural Carboxylic Acids
This review explores the structure-related antioxidant, antimicrobial, and cytotoxic activities of selected natural carboxylic acids. By analyzing structural differences, such as the number of hydroxyl groups and conjugated bonds, the study provides valuable insights into how these structural elements influence the bioactivity of carboxylic acids, which could guide future drug design and synthesis (Godlewska-Żyłkiewicz et al., 2020).
Chlorogenic Acid: A Pharmacological Review
Chlorogenic acid, a widely studied phenolic compound, demonstrates a range of therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective effects. This review highlights the pharmacological significance of chlorogenic acid, suggesting its potential in treating various disorders, which underscores the importance of phenolic carboxylic acids in medicinal chemistry and therapy (Naveed et al., 2018).
Eigenschaften
IUPAC Name |
1,2,4-trimethyl-5-phenylpyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-9-12(14(16)17)10(2)15(3)13(9)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTRJGNNOUVCOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C(=O)O)C)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

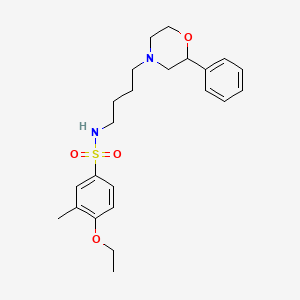
![4-methoxy-2,5-dimethyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2583788.png)
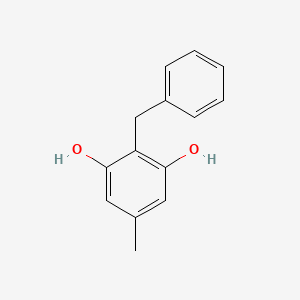
![Tert-butyl N-[[(3S,4S)-4-hydroxypyrrolidin-3-yl]methyl]carbamate](/img/structure/B2583792.png)

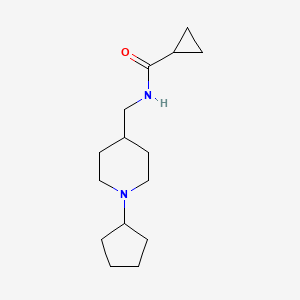

![3-Azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2583798.png)
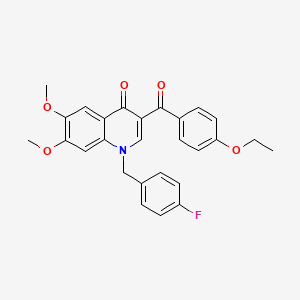
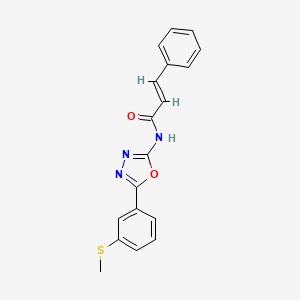
![(1R,2R,4S,5R,6R)-3-Oxatricyclo[3.2.2.02,4]nonane-6-sulfonyl fluoride](/img/structure/B2583805.png)
![2-bromo-3-methyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2583807.png)
![2-[(4-Isopropylanilino)methyl]-5-methoxybenzenol](/img/structure/B2583808.png)
